

# Application Notes and Protocols for the Synthesis of Nitrocyclopropanes using Dimethyl Bromomalonate

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## Compound of Interest

Compound Name: *Dimethyl bromomalonate*

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These application notes provide a detailed overview and experimental protocols for the synthesis of nitrocyclopropanes, valuable building blocks in medicinal chemistry and organic synthesis, utilizing **dimethyl bromomalonate**. The described methodology involves a two-step sequence: an organocatalyzed Michael addition of **dimethyl bromomalonate** to various nitroalkenes, followed by a base-mediated intramolecular cyclization. This approach offers high yields and stereoselectivities, making it a robust method for accessing a diverse range of functionalized cyclopropane derivatives.

## I. Overview of the Synthesis

The synthesis of nitrocyclopropanes from **dimethyl bromomalonate** and nitroalkenes is a powerful transformation that proceeds through a conjugate addition followed by an intramolecular nucleophilic substitution. The key to the success of this reaction lies in the stereocontrolled formation of the initial Michael adduct, which is often achieved using chiral organocatalysts. Subsequent treatment with a suitable base facilitates the ring closure to afford the desired nitrocyclopropane.

Two primary organocatalytic systems have been reported to be effective for the initial Michael addition:

- **Cinchona Alkaloid Catalysis:** 6'-Demethyl quinine has been shown to be an efficient catalyst for the highly enantioselective conjugate addition of **dimethyl bromomalonate** to  $\alpha,\beta$ -unsaturated nitroalkenes.<sup>[1][2]</sup> This reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures.
- **Prolinol Derivative Catalysis:** Prolinol-based organocatalysts can also mediate the stereoselective Michael addition. This variation is often performed at elevated temperatures.<sup>[3]</sup>

The resulting Michael adduct is then cyclized to the corresponding nitrocyclopropane. A common and effective method for this transformation is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF).<sup>[3]</sup>

## II. Data Presentation

The following tables summarize the quantitative data for the synthesis of various nitrocyclopropanes using the 6'-demethyl quinine catalyzed Michael addition followed by DABCO-mediated cyclization.

Table 1: Synthesis of Nitrocyclopropanes from Various Nitroalkenes

Entry	Nitroalkene Substituent (Ar)	Product	Yield (%)	Diastereomeric Ratio (dr)	Enantiomeric Excess (ee, %)
1	Phenyl	Dimethyl 1-nitro-2-phenylcyclopropane-1,2-dicarboxylate	78	>99:1	95
2	4-Methylphenyl	Dimethyl 1-nitro-2-(p-tolyl)cyclopropane-1,2-dicarboxylate	75	>99:1	96
3	4-Methoxyphenyl	Dimethyl 2-(4-methoxyphenyl)-1-nitrocyclopropane-1,2-dicarboxylate	72	>99:1	97
4	4-Chlorophenyl	Dimethyl 2-(4-chlorophenyl)-1-nitrocyclopropane-1,2-dicarboxylate	76	>99:1	94
5	2-Chlorophenyl	Dimethyl 2-(2-chlorophenyl)-1-nitrocyclopropane-1,2-dicarboxylate	70	>99:1	92

6	3-Chlorophenyl	Dimethyl 2-(3-chlorophenyl)-1-nitrocyclopropane-1,2-dicarboxylate	73	>99:1	95
7	4-Bromophenyl	Dimethyl 2-(4-bromophenyl)-1-nitrocyclopropane-1,2-dicarboxylate	77	>99:1	93
8	2-Naphthyl	Dimethyl 2-(naphthalen-2-yl)-1-nitrocyclopropane-1,2-dicarboxylate	65	>99:1	88
9	2-Thienyl	Dimethyl 1-nitro-2-(thiophen-2-yl)cyclopropane-1,2-dicarboxylate	68	>99:1	91

Data compiled from studies by Yan's group.[\[1\]](#)[\[2\]](#)

### III. Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Synthesis of Nitrocyclopropanes using 6'-Demethyl quinine Catalyst

This protocol is divided into two distinct steps: the Michael addition and the subsequent cyclization.

#### Step 1: Organocatalytic Michael Addition

- To a stirred solution of the corresponding nitroalkene (0.5 mmol) and 6'-demethyl quinine (0.025 mmol, 5 mol%) in dry tetrahydrofuran (THF, 1.0 mL) at -20 °C, add **dimethyl bromomalonate** (0.55 mmol, 1.1 equiv) dropwise.
- Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time may vary depending on the substrate (typically 12-48 hours).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NH<sub>4</sub>Cl (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the Michael adduct.

#### Step 2: Intramolecular Cyclization

- To a solution of the purified Michael adduct (0.2 mmol) in dry dimethylformamide (DMF, 1.0 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.24 mmol, 1.2 equiv).
- Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
- Upon completion, add water (10 mL) to the reaction mixture.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired nitrocyclopropane.

#### Protocol 2: Alternative Michael Addition using a Prolinol Derivative Catalyst

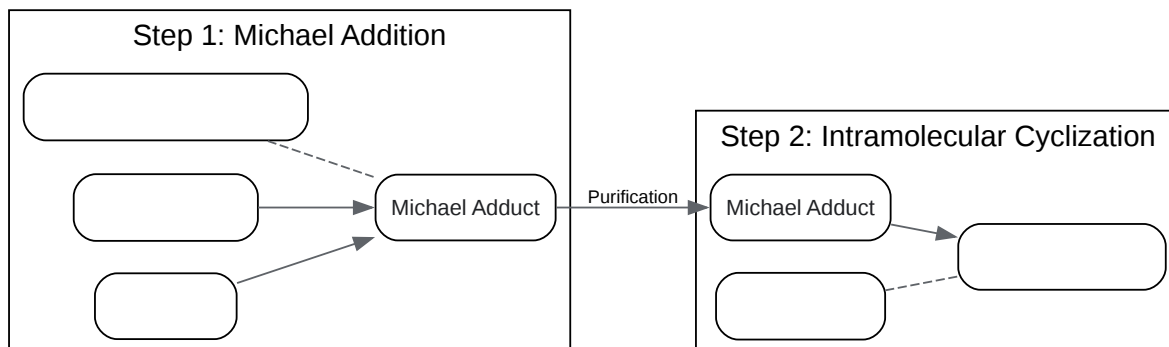
This protocol outlines a variation of the Michael addition step using a prolinol-based catalyst.

- To a solution of the  $\beta$ -nitrostyrene (1.0 equiv) and a prolinol derivative organocatalyst (e.g., (S)-(-)- $\alpha,\alpha$ -diphenyl-2-pyrrolidinemethanol, 10 mol%) in a suitable solvent, add dimethyl 2-bromomalonate (1.2 equiv).
- Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC.[\[3\]](#)
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography to isolate the Michael adduct.
- Proceed with the cyclization step as described in Protocol 1, Step 2.

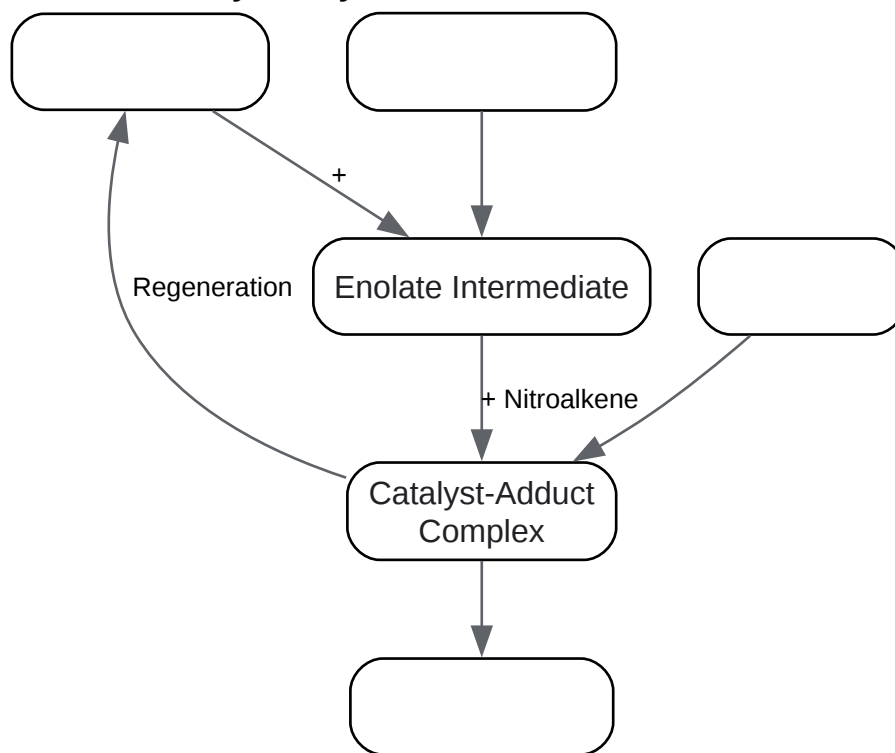
## IV. Visualizations

Diagram 1: General Workflow for Nitrocyclopropane Synthesis

## General Workflow for Nitrocyclopropane Synthesis



## Catalytic Cycle of Michael Addition



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## References

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